3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine
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Overview
Description
3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is a complex organic compound with a molecular formula of C10H10BrN5. This compound is known for its unique structure, which includes a bromopyridine moiety and a triazolopyrazine ring system. It is often used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine typically involves multiple steps. One common method includes the reaction of 3-bromopyridine with a triazolopyrazine precursor under specific conditions. The reaction often requires the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to fit into the active sites of these targets, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: These compounds share a similar triazolopyrazine ring system and are known for their biological activities.
Triazolopyridine Derivatives: Similar in structure but with variations in the triazole and pyridine rings.
Uniqueness
3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine stands out due to its specific bromopyridine moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H10BrN5 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C10H10BrN5/c11-8-3-7(4-13-5-8)10-15-14-9-6-12-1-2-16(9)10/h3-5,12H,1-2,6H2 |
InChI Key |
KPLAVLIOHFTOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC(=CN=C3)Br)CN1 |
Origin of Product |
United States |
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